Carboximidamide)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

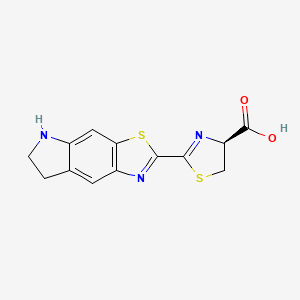

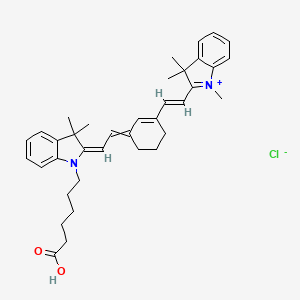

Carboximidamide, also known as carboxamidine, is a functional group found in organic compounds . It is the imine derivative of amides and is frequently encountered in organic chemistry . The simplest amidine is formamidine .

Synthesis Analysis

A common route to primary amidines, such as carboximidamides, is the Pinner reaction . This involves the reaction of a nitrile with alcohol in the presence of acid to give an iminoether . The resulting compound is then treated with ammonia to complete the conversion to the amidine . Another method involves the amination of an imidoyl chloride .

Molecular Structure Analysis

Carboximidamides are derived from oxoacids of the form RnE(=O)OH, where R is a substituent . The -OH group is replaced by an -NH2 group and the =O group is replaced by =NR, giving amidines the general structure RnE(=NR)NR2 .

Chemical Reactions Analysis

The reaction mechanism of N-alkyloxypyridine-2- or -4-carboximidamide consists of two stages . In the first step, sodium 1-amino-1-(2-, 3- or -4-pyridyl)imineoxide is formed by the reaction of an appropriate N-hydroxypyridinecarboximidamide with a strong base .

Physical And Chemical Properties Analysis

The LC–MS/MS method was developed and validated to determine hydrophobic N-alkyloxy substituted amidines . The method was successfully applied to monitor and control the synthesis process .

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anticancer Agent

Carboximidamide derivatives have been synthesized and evaluated for their antioxidant and anticancer activities . For instance, carbazole-based molecules containing thiosemicarbazide functional groups, which are recognized for their diverse biological activities, have been used to enhance therapeutic anticancer effects through inhibiting crucial pathways . These derivatives also exhibit noteworthy antioxidant properties .

Antimicrobial Agent

In addition to their antioxidant and anticancer properties, some carboximidamide derivatives have shown significant antimicrobial activities . For example, a compound synthesized from carbazole and carboximidamide was found to have significant antimicrobial activities against S. aureus and E. coli, and antifungal effect against C. albicans .

Inhibitor of PI3K/Akt/mTOR Signaling Pathway

Carboximidamide derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor survival . By targeting this pathway, these compounds can induce apoptosis and cause cell cycle arrest in cancer cell lines .

Epigenetic Regulator

A molecule named BPC (4-benzylpiperidine-1-carboximidamide) has been identified that interacts with the TTD groove of the UHRF1 protein, an epigenetic regulator . This interaction favors the open conformation of UHRF1, altering its functions .

Antiproliferative Agent

Carboximidamide derivatives have been evaluated as antiproliferative agents targeting EGFR, BRAF, and CDK2 . These compounds have been tested against various human cancer cell lines, showing promising results .

Molecular Docking Studies

Molecular docking studies have been carried out with carboximidamide derivatives against EGFR, mutated BRAF and CDK2-TK . These studies provide valuable insights into the interactions of these compounds with their target proteins .

Wirkmechanismus

Target of Action

Carboximidamide compounds, such as piperine-carboximidamide hybrids, have been found to target key proteins involved in cell proliferation and survival, including Epidermal Growth Factor Receptor (EGFR) , B-Raf Proto-Oncogene (BRAF) , and Cyclin-Dependent Kinase 2 (CDK2) . These targets play crucial roles in regulating cell growth, differentiation, and survival.

Mode of Action

Carboximidamide compounds interact with their targets by inhibiting their activity. For instance, certain piperine-carboximidamide hybrids have been shown to inhibit EGFR, BRAF, and CDK2 . The inhibition of these proteins disrupts the signaling pathways they are involved in, leading to changes in cell proliferation and survival.

Biochemical Pathways

The primary biochemical pathways affected by carboximidamide compounds are those regulated by EGFR, BRAF, and CDK2. These include the Mitogen-Activated Protein Kinase (MAPK) pathway , the Phosphoinositide 3-Kinase (PI3K)/Akt pathway , and the cell cycle regulation pathway . Disruption of these pathways can lead to decreased cell proliferation and increased cell death.

Pharmacokinetics

It is known that these compounds can interact with proteins such as egfr, braf, and cdk2, suggesting that they can be absorbed and distributed to cells where these proteins are present .

Result of Action

The molecular and cellular effects of carboximidamide compounds’ action include decreased cell proliferation and increased cell death. This is due to the inhibition of key proteins involved in cell growth and survival, such as EGFR, BRAF, and CDK2 .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

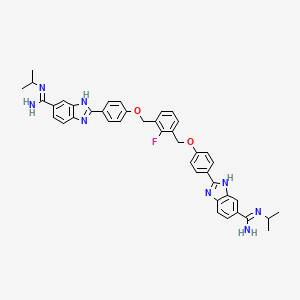

2-[4-[[2-fluoro-3-[[4-[6-(N'-propan-2-ylcarbamimidoyl)-1H-benzimidazol-2-yl]phenoxy]methyl]phenyl]methoxy]phenyl]-N'-propan-2-yl-3H-benzimidazole-5-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H41FN8O2/c1-24(2)46-39(44)28-12-18-34-36(20-28)50-41(48-34)26-8-14-32(15-9-26)52-22-30-6-5-7-31(38(30)43)23-53-33-16-10-27(11-17-33)42-49-35-19-13-29(21-37(35)51-42)40(45)47-25(3)4/h5-21,24-25H,22-23H2,1-4H3,(H2,44,46)(H2,45,47)(H,48,50)(H,49,51) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVPJXUYFGWDGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OCC4=C(C(=CC=C4)COC5=CC=C(C=C5)C6=NC7=C(N6)C=C(C=C7)C(=NC(C)C)N)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H41FN8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carboximidamide) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)

![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)